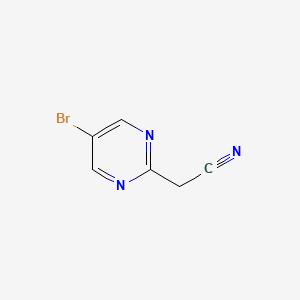
5-Bromo-2-pyrimidineacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-pyrimidineacetonitrile: is a chemical compound with the molecular formula C6H4BrN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a nitrile group at the 2-position of the pyrimidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
It is known that brominated pyrimidine analogs like 5-bromo-2-pyrimidineacetonitrile can interact with various biological targets due to their structural similarity to natural pyrimidines .
Mode of Action
Brominated pyrimidine analogs are known to interact with their targets by substituting for natural pyrimidines in biochemical reactions . This can lead to changes in the function of the target molecules, potentially altering cellular processes.
Biochemical Pathways
Given its structural similarity to natural pyrimidines, it could potentially interfere with pyrimidine-dependent pathways, such as dna synthesis and repair .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining its effectiveness and potential side effects.
Result of Action
Brominated pyrimidine analogs are known to cause changes in cellular processes due to their interaction with biological targets . For example, they can interfere with DNA synthesis and repair, potentially leading to changes in cell function and behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-pyrimidineacetonitrile can be achieved through several methods. One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is typically carried out in a single step, making it efficient and cost-effective . Another method involves the use of 2-Pyrimidineacetic acid, 5-bromo-α-cyano-, 1,1-dimethylethyl ester as a starting material .
Industrial Production Methods: For industrial-scale production, the method involving 2-bromomalonaldehyde and amidine compounds is preferred due to its simplicity and scalability. This method allows for large-scale production with relatively low cost and high yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-pyrimidineacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like arylboronic acids and alkynylzincs in palladium-catalyzed cross-coupling reactions.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Palladium-Catalyzed Cross-Coupling: This reaction uses palladium catalysts and reagents like arylboronic acids and alkynylzincs.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Major Products:
Substitution Products: Various substituted pyrimidine compounds.
Reduction Products: Amino derivatives of pyrimidine.
Scientific Research Applications
5-Bromo-2-pyrimidineacetonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and antiviral agents.
Biological Research: The compound is used in the study of enzyme interactions and molecular docking studies.
Industrial Applications: It serves as a building block for the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: This compound is similar in structure but contains an iodine atom instead of a nitrile group.
2-Pyrimidineacetic acid: This compound lacks the bromine atom and nitrile group, making it less reactive in certain chemical reactions.
Uniqueness: 5-Bromo-2-pyrimidineacetonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDBMBECTZVKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672019 |
Source


|
| Record name | (5-Bromopyrimidin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831203-15-7 |
Source


|
| Record name | (5-Bromopyrimidin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)
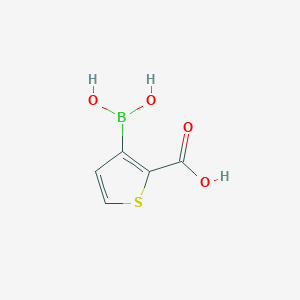
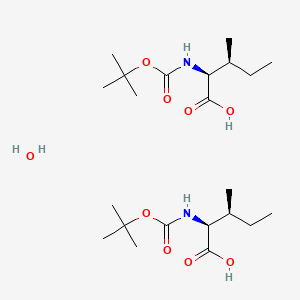
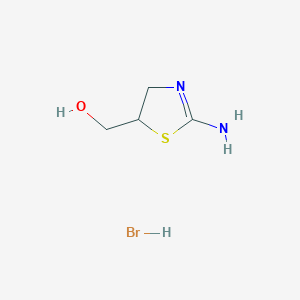

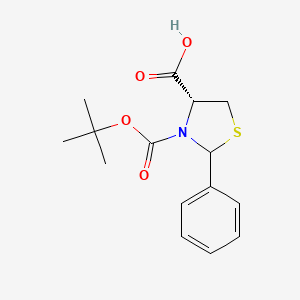
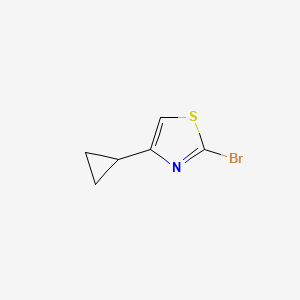
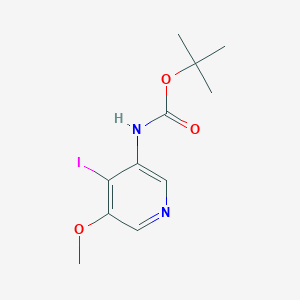
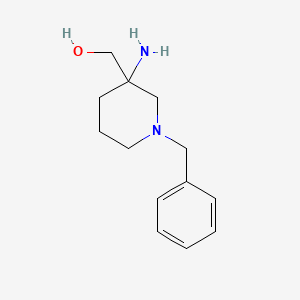

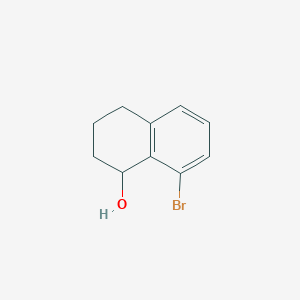
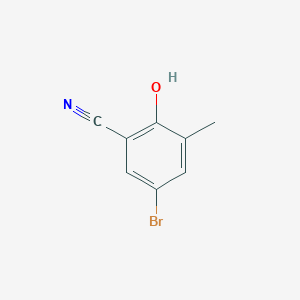
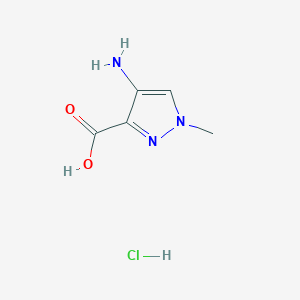
![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one](/img/structure/B1371670.png)
